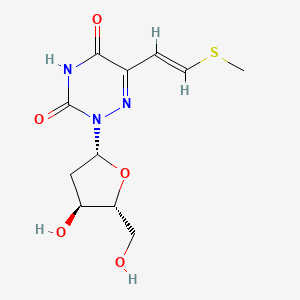

(E)-5-(2-(Methylthio)vinyl)-6-aza-2'-deoxyuridine

Descripción

Propiedades

Número CAS |

100348-19-4 |

|---|---|

Fórmula molecular |

C11H15N3O5S |

Peso molecular |

301.32 g/mol |

Nombre IUPAC |

2-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-[(E)-2-methylsulfanylethenyl]-1,2,4-triazine-3,5-dione |

InChI |

InChI=1S/C11H15N3O5S/c1-20-3-2-6-10(17)12-11(18)14(13-6)9-4-7(16)8(5-15)19-9/h2-3,7-9,15-16H,4-5H2,1H3,(H,12,17,18)/b3-2+/t7-,8+,9+/m0/s1 |

Clave InChI |

GKWYTVIDPKKMDO-NSVNRLROSA-N |

SMILES isomérico |

CS/C=C/C1=NN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |

SMILES canónico |

CSC=CC1=NN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(2-(Methylthio)vinyl)-6-aza-2’-deoxyuridine typically involves multi-step organic reactions. One common approach is the three-component reaction of in situ generated aryne, activated alkene, and dimethyl sulfoxide (DMSO). This reaction proceeds via several bond cleavage and bond formation processes in a single operation, with DMSO serving as both a methylthiolating agent and an oxygen source .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to scale up the production of (E)-5-(2-(Methylthio)vinyl)-6-aza-2’-deoxyuridine.

Análisis De Reacciones Químicas

Types of Reactions

(E)-5-(2-(Methylthio)vinyl)-6-aza-2’-deoxyuridine can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The vinyl group can be reduced to form corresponding alkanes.

Substitution: The vinyl group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alkanes.

Substitution: Substituted vinyl derivatives.

Aplicaciones Científicas De Investigación

Antiviral Applications

One of the primary applications of (E)-5-(2-(Methylthio)vinyl)-6-aza-2'-deoxyuridine is its antiviral activity. Studies have shown that this compound exhibits significant efficacy against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). In vitro tests indicate that it can inhibit viral replication, with reported ID50 values of 8 µg/mL for HSV-1 and 190 µg/mL for HSV-2, demonstrating a robust antiviral profile compared to other nucleoside analogs like 6-aza-BVDU .

Table 1: Antiviral Efficacy of Nucleoside Analogs

| Compound | Virus Type | ID50 (µg/mL) |

|---|---|---|

| (E)-5-(2-(Methylthio)vinyl)-6-aza-2'-deoxyuridine | HSV-1 | 8 |

| HSV-2 | 190 | |

| 6-Aza-BVDU | HSV-1 | 0.015 |

| HSV-2 | 1.6 |

This table highlights the comparative antiviral efficacy of (E)-5-(2-(Methylthio)vinyl)-6-aza-2'-deoxyuridine against HSV strains, illustrating its potential as a therapeutic agent.

Cancer Treatment Potential

Beyond its antiviral properties, there is growing interest in the application of (E)-5-(2-(Methylthio)vinyl)-6-aza-2'-deoxyuridine in oncology. Similar compounds have been investigated for their ability to modulate DNA methylation processes, which are critical in cancer development and progression. For instance, related analogs like 5-aza-2'-deoxycytidine have been shown to reverse aberrant DNA methylation patterns in cancer cells, leading to reactivation of tumor suppressor genes and reduced invasive potential in pancreatic cancer cell lines .

Synthesis and Chemical Properties

The synthesis of (E)-5-(2-(Methylthio)vinyl)-6-aza-2'-deoxyuridine involves several steps, including the introduction of the methylthio group through selective reactions with vinyl derivatives. The compound's chemical structure features a modified uridine backbone with an azole ring that enhances its pharmacological properties.

Table 2: Synthesis Overview

| Step | Reaction Type | Yield (%) |

|---|---|---|

| Introduction of Methylthio | Wittig Reaction | 70 |

| Formation of Vinyl Derivative | Nucleophilic Substitution | 84 |

| Final Coupling | Condensation Reaction | Varies |

This table summarizes key steps in the synthesis process, highlighting yields achieved during various stages.

Future Directions and Research Needs

While preliminary studies indicate promising applications for (E)-5-(2-(Methylthio)vinyl)-6-aza-2'-deoxyuridine in both antiviral and anticancer therapies, further research is required to fully elucidate its mechanisms of action, optimize synthesis methods, and evaluate its efficacy in clinical settings. Future studies should focus on:

- In vivo efficacy : Testing the compound in animal models to assess therapeutic potential.

- Combination therapies : Investigating synergistic effects when used alongside existing antiviral or anticancer agents.

- Mechanistic studies : Understanding how modifications influence biological activity at the molecular level.

Mecanismo De Acción

The mechanism of action of (E)-5-(2-(Methylthio)vinyl)-6-aza-2’-deoxyuridine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The compound targets specific enzymes involved in nucleic acid synthesis, leading to the inhibition of DNA replication and transcription. This disruption can result in the death of rapidly dividing cells, such as cancer cells or virus-infected cells .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The antiviral activity and structural features of (E)-5-(2-(Methylthio)vinyl)-6-aza-2'-deoxyuridine are best understood in the context of related 5-substituted vinyl-6-aza-dU derivatives and non-aza nucleoside analogues. Below is a detailed analysis:

5-Substituted Vinyl-6-aza-dU Derivatives

Key compounds in this category include:

Key Findings:

- Substituent Effects: Bromine and chlorine at the vinyl position enhance antiviral activity, likely due to their electronegativity and steric fit in viral thymidine kinase (TK). In contrast, the methylthio group in the target compound reduces potency, possibly due to reduced electronegativity or unfavorable interactions .

- 6-Aza Modification: The 6-aza group universally decreases antiviral efficacy compared to non-aza analogues (e.g., BVDU vs. 6-aza-BVDU). This may stem from altered base-pairing dynamics or impaired recognition by viral enzymes .

Non-Vinyl 6-Aza-dU Derivatives

Examples include 5-alkyl-substituted 6-aza-dU monophosphates (e.g., 5-i-propyl, 5-octyl) .

- Alkyl Chains: Bulky substituents (e.g., octyl) may hinder enzymatic phosphorylation or incorporation into DNA.

Historical Pyrimidine Analogues

- 6-Azauridine (AzUR): A ribonucleoside inhibiting orotidylic decarboxylase, used in leukemia treatment. Unlike the target compound, AzUR targets RNA metabolism and cellular pyrimidine synthesis .

- 5-Iodo-2'-deoxyuridine (IUDR): A classic antiviral agent incorporating into viral DNA. The target compound’s 6-aza modification may reduce toxicity but also limits efficacy .

Actividad Biológica

(E)-5-(2-(Methylthio)vinyl)-6-aza-2'-deoxyuridine, often abbreviated as MTh-6aza-dU, is a nucleoside analog with significant biological activity, particularly in antiviral and anticancer research. This compound is structurally similar to other nucleoside analogs, which have been widely studied for their potential therapeutic applications.

Chemical Structure and Synthesis

The synthesis of MTh-6aza-dU involves a series of reactions that typically include the introduction of a methylthio group at the 2-position of the vinyl moiety. The compound can be synthesized using methods such as Wittig-type reactions, which are common for creating vinyl derivatives of nucleosides . The general reaction pathway includes:

- Formation of the Vinyl Group : Utilizing suitable precursors to introduce the vinyl moiety.

- Methylthio Substitution : The methylthio group is introduced through nucleophilic substitution reactions.

- Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.

Antiviral Properties

MTh-6aza-dU has been evaluated for its antiviral activity against various viruses, particularly herpes simplex virus (HSV). In vitro studies have shown that this compound exhibits significant antiviral effects:

- Activity Against HSV : MTh-6aza-dU demonstrated an ID50 (the dose required to inhibit viral replication by 50%) of approximately 8 µg/mL against HSV-1 and 190 µg/mL against HSV-2 . This indicates that while it is effective against HSV-1, its potency against HSV-2 is relatively lower.

Anticancer Activity

In addition to its antiviral properties, MTh-6aza-dU has been investigated for its anticancer potential:

- Cytotoxicity Assays : The compound was tested on various cancer cell lines, including hepatocellular carcinoma (Hep-G2) and breast adenocarcinoma (MCF-7). The cytotoxicity was measured using the MTT assay, which assesses cell viability based on mitochondrial activity .

- Results : Significant cytotoxic effects were observed at varying concentrations, indicating that MTh-6aza-dU may inhibit cell proliferation in these cancer types.

The mechanism by which MTh-6aza-dU exerts its biological effects may involve several pathways:

- Inhibition of Viral Replication : By mimicking natural nucleosides, it can interfere with viral RNA synthesis.

- Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Inhibition : It may inhibit enzymes critical for nucleic acid synthesis or repair mechanisms in both viral and cancer cells.

Case Studies and Research Findings

Several studies have documented the biological activity of MTh-6aza-dU:

Q & A

Q. What synthetic methodologies are established for (E)-5-(2-(Methylthio)vinyl)-6-aza-2'-deoxyuridine?

The compound is synthesized via Wittig-type reactions using 5-formyl-1-(2'-deoxy-3',5'-di-O-p-toluoyl-β-D-erythro-pentofuranosyl)-6-azauracil as the key intermediate. The methylthio vinyl group is introduced by reacting the aldehyde precursor with appropriate phosphoranes. Post-reaction deprotection (e.g., p-toluoyl removal) yields the final product. This method ensures stereochemical control for the (E)-isomer .

Q. How is the antiviral activity of this compound screened in preliminary studies?

Antiviral efficacy is assessed via in vitro plaque reduction assays against herpes simplex virus (HSV-1 and HSV-2). Activity is quantified using ID₅₀ values (50% inhibitory dose). For example, (E)-5-(2-(Methylthio)vinyl)-6-aza-2'-deoxyuridine exhibited weak activity (ID₅₀ > 100 µg/mL for HSV-1/2), unlike halogenated analogues such as 6-aza-BVDU (ID₅₀ = 8 µg/mL for HSV-1) .

| Compound | Substituent | ID₅₀ (µg/mL) HSV-1 | ID₅₀ (µg/mL) HSV-2 |

|---|---|---|---|

| 6-aza-BVDU (2) | 2-Bromovinyl | 8 | 190 |

| (E)-5-(2-Chlorovinyl) (4) | 2-Chlorovinyl | ~10 | ~200 |

| (E)-5-(Methylthio)vinyl (5) | Methylthio vinyl | >100 | >100 |

Q. What analytical techniques validate the purity and structure of synthesized derivatives?

- NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) confirms regiochemistry and stereochemistry.

- UV-Vis spectroscopy monitors conjugation effects from vinyl substituents.

- Elemental analysis ensures stoichiometric purity (>95%) .

Advanced Research Questions

Q. How does the methylthio substituent impact antiviral activity compared to halogenated analogues?

The methylthio group reduces antiviral potency compared to bromo/chloro substituents. Halogens enhance electrophilicity , facilitating viral thymidine kinase (TK) phosphorylation, a critical activation step. Methylthio’s weaker electron-withdrawing effect limits substrate recognition, as evidenced by the inactivity of compound 5 against HSV .

Q. What strategies can improve the bioactivity of low-efficacy 6-aza-2'-deoxyuridine derivatives?

Q. How do pH and metal ions influence the stability of 6-aza-2'-deoxyuridine derivatives?

- pH-dependent stability : The 6-aza modification increases basicity, altering protonation states. At physiological pH (7.4), the N3 position remains deprotonated, reducing base-pairing fidelity in DNA duplexes.

- Metal ion interactions : Divalent cations (e.g., Mg²⁺) stabilize phosphate backbones but may disrupt nucleoside binding via coordination with the aza-nitrogen .

Q. What mechanistic insights explain the inactivity of (E)-5-(2-(Methylthio)vinyl)-6-aza-2'-deoxyuridine?

Q. How can computational modeling guide structural optimization?

- Docking studies : Simulate interactions with HSV-TK to identify substituents with favorable binding energy.

- QSAR models : Correlate electronic parameters (Hammett σ) or lipophilicity (logP) with antiviral activity to prioritize synthetic targets .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the activity of 6-aza-2'-deoxyuridine derivatives?

Discrepancies arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.